molecular formula C10H10F3NO4S B2458353 N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine CAS No. 392313-41-6

N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine

Cat. No.: B2458353
CAS No.: 392313-41-6
M. Wt: 297.25
InChI Key: UEOALSFSFCUWIR-UHFFFAOYSA-N
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Description

N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, which imparts significant chemical stability and lipophilicity, making it a valuable candidate for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)aniline and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s stability and lipophilicity make it useful in the study of biological membranes and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the sulfonyl group can form strong interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(methylsulfonyl)-N-phenylglycine
  • N-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine

Uniqueness

N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine stands out due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c1-19(17,18)14(6-9(15)16)8-4-2-3-7(5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOALSFSFCUWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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